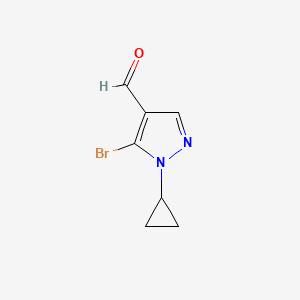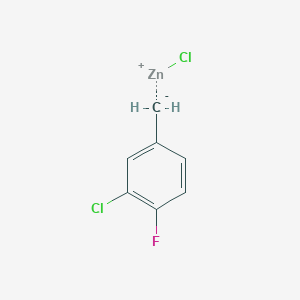
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 4-methyl-1,2,5-oxadiazole ring through a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde typically involves the following steps:
Formation of 4-Methyl-1,2,5-oxadiazole: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Methoxylation: The 4-methyl-1,2,5-oxadiazole is then reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methoxy group.
Aldehyde Formation: The final step involves the introduction of the benzaldehyde moiety. This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the methoxylated oxadiazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)benzoic acid.
Reduction: 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving aldehyde-reactive enzymes.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The oxadiazole ring may also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Methyl-1,2,4-oxadiazol-3-yl)methoxy)-benzaldehyde: Similar structure but with a different oxadiazole regioisomer.
2-((4-Methyl-1,3,4-oxadiazol-3-yl)methoxy)-benzaldehyde: Another regioisomer with different electronic properties.
2-((4-Methyl-1,2,5-thiadiazol-3-yl)methoxy)-benzaldehyde: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde is unique due to the specific positioning of the oxadiazole ring and the methoxy linkage, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-8-10(13-16-12-8)7-15-11-5-3-2-4-9(11)6-14/h2-6H,7H2,1H3 |
Clé InChI |
GBPSTLYFZXGZNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1COC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)

![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)

![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)







![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
